Regioisomeric Differentiation: 4-Butoxy vs. 3-Butoxy Benzothiazole Analogs
A direct comparison of the target compound, 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole, with its closest commercially available regioisomer, 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole, reveals a critical structural divergence. While both share the identical molecular formula (C23H26N2O2S; MW 394.5 g/mol) and benzothiazole-piperidine core, the positional difference of the butoxy substituent on the benzoyl ring (para vs. meta) is a decisive factor in target-ligand interactions [REFS-1, REFS-2]. The 4-butoxy substitution enforces a linear extension of the hydrophobic tail, whereas the 3-butoxy substitution introduces a kink in the molecular geometry.
| Evidence Dimension | Molecular Geometry (Hydrophobic Tail Topology) |
|---|---|
| Target Compound Data | Linear (para-substitution); 4-butoxybenzoyl |
| Comparator Or Baseline | Kinked (meta-substitution); 3-butoxybenzoyl |
| Quantified Difference | No direct biological quantification available in public domain. |
| Conditions | 2D/3D structural analysis; Inferred from regioisomeric structures |
Why This Matters
The acquisition of the specific 4-butoxy isomer is required to maintain the intended ligand geometry for SAR studies, as the 3-butoxy analog cannot serve as a bioisostere or direct substitute.
